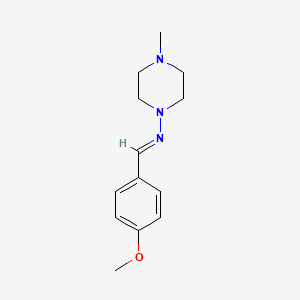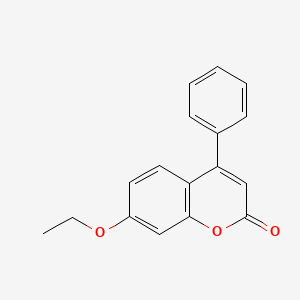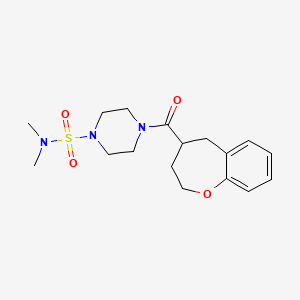![molecular formula C21H24N4O3 B5514259 3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)
3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to "3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" often involves multi-step processes that might include condensation reactions, Michael addition, cyclization reactions, and specific substitutions to introduce desired functional groups. These synthesis routes are tailored to achieve high yields and desired properties for potential applications in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These methods help in confirming the structure, identifying functional groups, and understanding the stereochemistry of the synthesized compounds (Guillon et al., 2020).
Chemical Reactions and Properties
Compounds within this family participate in various chemical reactions, including oxidative cyclizations and bromocyclizations, which are critical for introducing or modifying functional groups within the molecular framework. These reactions are instrumental in diversifying the chemical structures and enhancing the pharmacological profile of these compounds (He & Qiu, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Single-crystal X-ray diffraction is often used to determine the crystalline structure and understand the molecular conformation and interactions within the crystal lattice (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are influenced by their functional groups and molecular structure. Studies on related compounds have shown interactions with various receptors, indicating potential pharmacological applications. Understanding these properties is essential for further modifications and optimization for specific applications (Tsukamoto et al., 1995).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive properties. The study conducted by Caroon et al. (1981) highlights the synthesis of forty-three new compounds with modifications at the 8-position, targeting antihypertensive effects in spontaneous hypertensive rats. Notably, compounds with specific substitutions displayed significant activity as alpha-adrenergic blockers, offering insights into their potential as antihypertensive agents (Caroon et al., 1981).
NK2 Receptor Antagonism
Another area of research involves the synthesis of spiropiperidines as non-peptide tachykinin NK2 receptor antagonists. Smith et al. (1995) described the creation of a series of compounds demonstrating potent NK2 receptor antagonism in guinea pig trachea, indicating potential applications in treating bronchoconstriction (Smith et al., 1995).
Anticancer and Antidiabetic Potential
Flefel et al. (2019) have developed spirothiazolidines analogs with significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds exhibited promising alpha-amylase and alpha-glucosidase inhibitory actions, suggesting their utility in antidiabetic therapy (Flefel et al., 2019).
Anti-Leukemic Activity
Research on 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one has shown promising cytotoxic potential against human leukemia cell lines, providing a foundation for further exploration of spiro compounds in leukemia treatment (Guillon et al., 2020).
Antimicrobial Activity
Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one, showcasing moderate to good antimicrobial activity against various pathogens. This suggests potential applications of these compounds in developing new antimicrobial agents (Singh et al., 2021).
Eigenschaften
IUPAC Name |
3-(2-phenylpropyl)-8-(pyridazine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-16(17-6-3-2-4-7-17)14-25-15-21(28-20(25)27)9-12-24(13-10-21)19(26)18-8-5-11-22-23-18/h2-8,11,16H,9-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGHIIHGFLIGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCN(CC2)C(=O)C3=NN=CC=C3)OC1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)


![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

